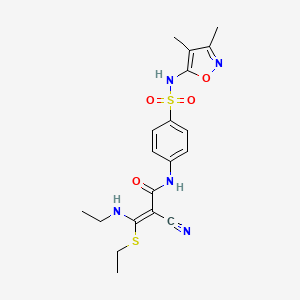

Dihydropteroate synthase-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H23N5O4S2 |

|---|---|

Molecular Weight |

449.6 g/mol |

IUPAC Name |

(E)-2-cyano-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-(ethylamino)-3-ethylsulfanylprop-2-enamide |

InChI |

InChI=1S/C19H23N5O4S2/c1-5-21-19(29-6-2)16(11-20)17(25)22-14-7-9-15(10-8-14)30(26,27)24-18-12(3)13(4)23-28-18/h7-10,21,24H,5-6H2,1-4H3,(H,22,25)/b19-16+ |

InChI Key |

PBQCVYWDYFTCMK-KNTRCKAVSA-N |

Isomeric SMILES |

CCN/C(=C(/C#N)\C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C)/SCC |

Canonical SMILES |

CCNC(=C(C#N)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C)SCC |

Origin of Product |

United States |

Foundational & Exploratory

Dihydropteroate Synthase (DHPS): A Comprehensive Technical Guide on its Activity Across Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropteroate synthase (DHPS), designated by EC number 2.5.1.15, is a critical enzyme in the de novo biosynthesis of folate. It catalyzes the condensation of 4-aminobenzoic acid (pABA) with (7,8-dihydropterin-6-yl)methyl diphosphate (DHPP) to form 7,8-dihydropteroate and diphosphate.[1][2][3] Folate and its derivatives are essential cofactors for the synthesis of nucleic acids (purines and thymidylate) and several amino acids.[4][5] Most microorganisms and plants must synthesize folate from scratch, as they cannot utilize dietary sources.[3] Conversely, higher eukaryotes, including mammals, lack this pathway and obtain folate from their diet. This fundamental metabolic difference makes DHPS an attractive and well-validated target for a range of antimicrobial agents, most notably the sulfonamide (sulfa) drugs, which act as competitive inhibitors of pABA.[3][4][6][7] Understanding the distribution, function, and kinetic properties of DHPS across various organisms is paramount for the development of new inhibitors and for overcoming widespread drug resistance.[7][8][9]

Distribution and Activity of DHPS in Organisms

Dihydropteroate synthase is essential for survival and therefore broadly active in a diverse array of organisms that synthesize their own folate.

-

Bacteria : DHPS is ubiquitous in bacteria and has been extensively studied in numerous species, including Escherichia coli, Staphylococcus aureus, Bacillus anthracis, and Mycobacterium tuberculosis.[1][2] In most bacteria, the enzyme is a homodimer with a classic TIM barrel structure and is encoded by the folP or sul gene.[3][5]

-

Archaea : DHPS is also a component of biosynthetic pathways in Archaea, where it participates in the synthesis of folate and the related cofactor tetrahydromethanopterin.[1]

-

Lower Eukaryotes : The enzyme is active in many lower eukaryotes, making it a target for drugs against parasitic and fungal infections.[2][3] This includes protozoa like Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii, as well as fungi such as Pneumocystis jirovecii (formerly P. carinii).[3][6][7]

-

Plants : Plants synthesize folate in their mitochondria, and DHPS is a key enzyme in this pathway.[2][10] It has been characterized in species like Arabidopsis thaliana and pea (Pisum sativum).[10][11]

A notable feature of DHPS in some organisms is its existence as a multifunctional protein. For instance, in P. falciparum and plants like A. thaliana, DHPS is a bifunctional enzyme fused with 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), the preceding enzyme in the pathway.[10][12] In yeast (Saccharomyces cerevisiae) and the fungus Pneumocystis jirovecii, it can be part of a trifunctional protein that also includes dihydroneopterin aldolase (DHNA) activity.[3][7][10]

Quantitative Data on DHPS Activity

The catalytic efficiency and substrate affinity of DHPS, as well as its susceptibility to inhibitors, can vary significantly between organisms. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Dihydropteroate Synthase in Various Organisms

| Organism | Substrate | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference(s) |

| Escherichia coli | pABA | 7.8 | 0.38 | 4.9 x 10⁴ | [7] |

| DHPP | - | - | - | ||

| Staphylococcus aureus | pABA | 0.8 ± 0.1 | 0.12 ± 0.01 | 1.5 x 10⁵ | [9] |

| DHPP | 3.9 ± 0.6 | - | - | [9] | |

| Bacillus anthracis | pABA | 4.8 ± 1.1 | 0.44 ± 0.03 | 9.2 x 10⁴ | [1] |

| DHPP | 1.9 ± 0.2 | - | - | [1] | |

| Arabidopsis thaliana | pABA | 2.5 | - | - | [11] |

| DHPP | 91 | - | - | [11] |

Note: kcat values are often reported with respect to the varied substrate (pABA in these cases). A hyphen (-) indicates data not reported in the cited source.

Table 2: Inhibition Constants of Sulfonamides Against Dihydropteroate Synthase

| Organism | Inhibitor | Inhibition Constant | Value (μM) | Reference(s) |

| Staphylococcus aureus | Sulfamethoxazole | Ki | 0.3 ± 0.04 | [9] |

| Plasmodium falciparum (Sensitive Strain) | Sulfadoxine | Ki | 0.14 | [7] |

| Plasmodium falciparum (Resistant Strain) | Sulfadoxine | Ki | 112 | [7] |

| Toxoplasma gondii | Sulfamethoxazole | Ki | 17.1 | [6] |

| 3',5'-dichloro-sulfanilanilide | Ki | 0.3 | [6] | |

| Arabidopsis thaliana | Sulfanilamide | I₅₀ | 18.6 | [11] |

| Sulfacetamide | I₅₀ | 9.6 | [11] | |

| Sulfadiazine | I₅₀ | 4.2 | [11] |

Signaling and Metabolic Pathways

DHPS is a central enzyme in the folate biosynthesis pathway, which begins with GTP and culminates in the production of tetrahydrofolate (THF), the biologically active form of folate.

Experimental Protocols

Accurate measurement of DHPS activity is crucial for kinetic characterization and inhibitor screening. Below are detailed methodologies for three widely used assays.

Coupled Spectrophotometric Assay

This continuous assay links the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR), which is monitored as a decrease in absorbance at 340 nm.[4]

Principle: DHPS: pABA + DHPP → 7,8-Dihydropteroate + PPi DHFR: 7,8-Dihydropteroate + NADPH + H⁺ → Tetrahydropteroate + NADP⁺

Materials:

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.0.

-

DHPS enzyme (purified).

-

DHFR enzyme (purified, in excess).

-

Substrates: pABA and DHPP stocks in appropriate buffer.

-

Cofactor: NADPH stock solution (e.g., 10 mM).

-

96-well UV-transparent microplate.

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.

Methodology:

-

Prepare Reaction Mixture : In each well of the microplate, prepare a reaction mixture containing Assay Buffer, a fixed concentration of DHFR, and NADPH (final concentration typically 100-200 µM). For inhibitor studies, add the inhibitor compound at various concentrations.

-

Initiate Reaction : Start the reaction by adding one of the DHPS substrates (e.g., pABA, to a final concentration near its Km). The other substrate (DHPP) should already be in the master mix. The final reaction volume is typically 100-200 µL.

-

Monitor Absorbance : Immediately place the plate in the spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

-

Data Analysis : Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). For inhibition studies, plot the velocity against inhibitor concentration to determine IC₅₀ or Ki values.

Pyrophosphate/Phosphate Release Assay (Malachite Green)

This endpoint assay quantifies the pyrophosphate (PPi) released by the DHPS reaction. The PPi is first hydrolyzed to two molecules of inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is then detected colorimetrically using a Malachite Green reagent.

Materials:

-

Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, pH 7.6.

-

DHPS enzyme.

-

Substrates: pABA and DHPP.

-

Inorganic Pyrophosphatase.

-

Malachite Green Reagent Kit (containing Malachite Green, ammonium molybdate, and a stabilizer).

-

Phosphate Standard (e.g., KH₂PO₄) for standard curve.

-

96-well clear microplate.

-

Spectrophotometer for reading absorbance at ~620-660 nm.

Methodology:

-

Set up DHPS Reaction : In microcentrifuge tubes or a 96-well plate, combine Assay Buffer, DHPS enzyme, inorganic pyrophosphatase (e.g., 0.01 U), pABA, and inhibitor (if applicable).

-

Initiate Reaction : Start the reaction by adding DHPP. The final reaction volume is typically 50-100 µL. Incubate at 37°C for a fixed time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction & Develop Color : Terminate the reaction by adding the acidic Malachite Green reagent. This reagent also initiates color development. Incubate at room temperature for 15-20 minutes.

-

Prepare Standard Curve : In parallel, prepare a phosphate standard curve by adding known concentrations of the phosphate standard to wells containing the assay buffer. Add the Malachite Green reagent to these wells.

-

Measure Absorbance : Read the absorbance of all wells at ~650 nm.

-

Data Analysis : Subtract the absorbance of the no-enzyme control (blank). Use the standard curve to convert the absorbance of the samples into the amount of phosphate produced. Calculate the enzyme activity (moles of product per unit time).

Fluorescence Polarization (FP) Assay for Inhibitor Screening

FP is a high-throughput method ideal for identifying compounds that bind to the DHPS active site by measuring the displacement of a fluorescently labeled probe.

Principle: A small, fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low polarization of its emitted light. When bound to the large DHPS enzyme, its tumbling slows dramatically, increasing the polarization. An unlabeled inhibitor that competes for the same binding site will displace the probe, causing a decrease in polarization.

Materials:

-

FP Assay Buffer: e.g., 40 mM HEPES, 4 mM MgCl₂, pH 7.6.

-

DHPS enzyme.

-

Fluorescent Probe: A high-affinity ligand for one of the substrate pockets (e.g., the pterin pocket) conjugated to a fluorophore (e.g., fluorescein, TMR).

-

Test compounds/inhibitors dissolved in DMSO.

-

384-well black, low-binding microplates.

-

Plate reader with fluorescence polarization capabilities.

Methodology:

-

Assay Setup : To each well of the 384-well plate, add the FP Assay Buffer, a fixed concentration of DHPS enzyme, and the fluorescent probe (at a concentration typically below its Kd).

-

Add Compounds : Add test compounds from a library plate using a pintool or acoustic dispenser (final DMSO concentration should be kept low, e.g., <1%). Include controls:

-

Minimum Polarization (P_min) : Probe only.

-

Maximum Polarization (P_max) : Probe + Enzyme.

-

-

Incubate : Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to reach binding equilibrium.

-

Measure Polarization : Read the fluorescence polarization (in millipolarization units, mP) on the plate reader using the appropriate excitation and emission filters for the fluorophore.

-

Data Analysis : Calculate the percent inhibition for each compound relative to the P_min and P_max controls. Compounds causing a significant drop in mP are identified as "hits" that displace the probe.

Diagrams of Workflows and Logical Relationships

Experimental Workflow for Coupled DHPS Assay

Logical Workflow for DHPS Inhibitor Screening

References

- 1. researchgate.net [researchgate.net]

- 2. Cloning, sequencing, and enhanced expression of the dihydropteroate synthase gene of Escherichia coli MC4100 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Time-kill kinetics of anti-tuberculosis drugs, and emergence of resistance, in relation to metabolic activity of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Kinetic and Mechanistic Characterization of the Glyceraldehyde 3-Phosphate Dehydrogenase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

Dihydropteroate Synthase-IN-1: A Technical Guide for a Novel Antibacterial Candidate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Dihydropteroate synthase-IN-1 (DHPS-IN-1), a potent inhibitor of a critical bacterial enzyme, highlighting its potential as a next-generation antibacterial agent. This guide details the compound's mechanism of action, quantitative efficacy, and the requisite experimental protocols for its evaluation.

Introduction: The Folate Pathway as a Prime Antibacterial Target

The rise of antibiotic-resistant bacteria necessitates the discovery of novel therapeutic agents that act on validated, yet underexploited, targets. The bacterial folic acid (folate) synthesis pathway presents an ideal target, as it is essential for bacterial survival but absent in humans, who acquire folate from their diet.[1][2] This metabolic difference allows for high selective toxicity against bacterial pathogens.[2][3]

Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[4][5] This reaction is a critical step in the de novo synthesis of folate, which is a precursor for nucleotides required for DNA and RNA synthesis.[1] DHPS is the target of the well-known sulfonamide class of antibiotics; however, widespread resistance has diminished their clinical efficacy, driving the search for new, structurally distinct inhibitors.[4] DHPS-IN-1 represents a promising compound in this endeavor.

Mechanism of Action of DHPS Inhibitors

DHPS inhibitors function by obstructing the folate synthesis pathway, leading to a bacteriostatic effect where bacterial growth and replication are halted.[1][3] Most inhibitors, like the sulfonamides, are structural analogs of the natural substrate, pABA.[2] They act as competitive inhibitors by binding to the active site of the DHPS enzyme, thereby preventing pABA from binding and halting the production of dihydropteroate.[1] By effectively starving the bacteria of essential folate precursors, these inhibitors prevent the synthesis of DNA and RNA, ultimately arresting bacterial proliferation.[2] The high selectivity of these agents stems from the fact that mammalian cells lack the DHPS enzyme.[1][3]

Caption: Folic acid pathway and the inhibitory action of DHPS-IN-1.

Quantitative Data: In Vitro Efficacy of DHPS-IN-1

This compound (also identified as compound 5g in associated literature) has demonstrated significant antimicrobial and antifungal activity. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound required to inhibit visible growth, have been determined against a panel of clinically relevant pathogens.[6]

| Organism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Streptococcus pneumoniae | Gram-positive Bacteria | 24.3[6] |

| Bacillus subtilis | Gram-positive Bacteria | 26.3[6] |

| Staphylococcus epidermidis | Gram-positive Bacteria | 22.8[6] |

| Escherichia coli | Gram-negative Bacteria | 20.6[6] |

| Proteus vulgaris | Gram-negative Bacteria | 19.6[6] |

| Klebsiella pneumoniae | Gram-negative Bacteria | 23.2[6] |

| Aspergillus fumigatus | Fungi | 21.6[6] |

| Syncephalastrum racemosum | Fungi | 20.3[6] |

| Geotrichum candidum | Fungi | 20.4[6] |

Experimental Protocols

The evaluation of a potential antibacterial agent like DHPS-IN-1 requires a series of standardized in vitro assays. Below are detailed protocols for three key experiments: a DHPS enzyme inhibition assay, a Minimum Inhibitory Concentration (MIC) assay, and a mammalian cell cytotoxicity assay.

Protocol 1: DHPS Enzyme Inhibition Assay (Spectrophotometric)

This assay quantifies the inhibitory effect of a compound on DHPS activity by coupling the reaction to a second enzyme, dihydrofolate reductase (DHFR), and monitoring the change in absorbance of a cofactor.

Materials:

-

Purified DHPS enzyme

-

Purified DHFR enzyme (from a suitable source, e.g., E. coli)

-

Substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), p-aminobenzoic acid (pABA)

-

Cofactor: NADPH

-

DHPS-IN-1 (or test compound) dissolved in DMSO

-

Assay Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl₂

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader) capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHPP, pABA, and NADPH in the assay buffer. Prepare serial dilutions of DHPS-IN-1 in DMSO.

-

Assay Mixture: In each well of the 96-well plate, prepare the reaction mixture (final volume of 200 µL) in the following order:

-

170 µL Assay Buffer

-

10 µL of DHPS enzyme solution

-

2 µL of DHPS-IN-1 dilution (or DMSO for control wells)

-

A surplus of DHFR enzyme

-

-

Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the DHPS enzyme.

-

Reaction Initiation: Start the reaction by adding 10 µL of pABA and 10 µL of DHPP (to initiate the DHPS reaction) and 10 µL of NADPH.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes. The decrease in absorbance corresponds to the oxidation of NADPH by DHFR as it reduces the dihydropteroate produced by DHPS.

-

Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor. Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Materials:

-

Test bacterial strain(s)

-

DHPS-IN-1 stock solution

-

Sterile 96-well microtiter plates (U-bottom)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or plate reader (for OD₆₀₀ readings)

Procedure:

-

Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline or MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[2]

-

Inoculum Dilution: Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

-

Compound Dilution:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of a 2x concentrated stock solution of DHPS-IN-1 to the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[7] Column 11 serves as a growth control (no compound), and column 12 serves as a sterility control (no bacteria).[7]

-

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[5]

-

Result Determination: The MIC is the lowest concentration of DHPS-IN-1 at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density at 600 nm.

Protocol 3: Mammalian Cell Cytotoxicity (MTT Assay)

This colorimetric assay assesses the impact of a compound on the metabolic activity of mammalian cells, serving as an indicator of cell viability and cytotoxicity.[4][8]

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

DHPS-IN-1 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom tissue culture plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of DHPS-IN-1 in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for a period relevant to the intended therapeutic use (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[3] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Development and Evaluation Workflow

The discovery and preclinical evaluation of a novel antibacterial agent like DHPS-IN-1 follows a structured workflow to establish efficacy and safety.

Caption: A typical workflow for the evaluation of a novel antibacterial agent.

Conclusion

This compound demonstrates promising potential as an antibacterial agent, exhibiting potent inhibitory activity against its target enzyme and broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria in vitro. Its action on the validated bacterial folate synthesis pathway provides a strong rationale for its development. The experimental protocols detailed herein provide a robust framework for researchers to further characterize DHPS-IN-1 and other novel DHPS inhibitors, assessing their enzymatic inhibition, antibacterial spectrum, and selectivity. Further investigation, including in vivo efficacy studies and resistance profiling, is warranted to fully establish the therapeutic potential of this compound.

References

- 1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. MTT Assay [protocols.io]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances [pubmed.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

Antifungal Spectrum of Dihydropteroate Synthase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropteroate synthase (DHPS) represents a validated and compelling target for the development of novel antimicrobial agents. As an essential enzyme in the folate biosynthesis pathway of many microorganisms, its inhibition offers a selective mechanism of action against fungal pathogens. This technical guide provides an in-depth overview of the antifungal spectrum of Dihydropteroate synthase-IN-1, a potent inhibitor of DHPS. The document summarizes its in vitro activity against key fungal species, outlines detailed experimental protocols for antifungal susceptibility testing, and visualizes the targeted metabolic pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and advancement of new antifungal therapies.

Introduction to Dihydropteroate Synthase as an Antifungal Target

Dihydropteroate synthase (DHPS) is a critical enzyme in the de novo folate biosynthesis pathway in many bacteria, protozoa, and fungi.[1] This pathway is responsible for the production of tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids and certain amino acids.[2] Crucially, mammals lack the enzymatic machinery for de novo folate synthesis and instead acquire folate through their diet, making the folate pathway an attractive target for selective antimicrobial therapy.[1]

This compound is a potent inhibitor of DHPS.[3] By competitively inhibiting the binding of the natural substrate, para-aminobenzoic acid (pABA), to the enzyme's active site, this compound effectively halts the production of dihydropteroate, a precursor to folic acid.[2][4] This disruption of the folate pathway leads to the inhibition of fungal growth.

Quantitative Antifungal Spectrum of this compound

The in vitro antifungal activity of this compound has been evaluated against a panel of clinically relevant fungal species. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism, is a standard measure of in vitro antifungal potency.

Table 1: Antifungal Activity of this compound

| Fungal Species | MIC (µg/mL) |

| Aspergillus fumigatus | 21.6[3] |

| Syncephalastrum racemosum | 20.3[3] |

| Geotrichum candidum | 20.4[3] |

For comparative purposes, the antibacterial spectrum of this compound is presented in Table 2.

Table 2: Antibacterial Activity of this compound

| Bacterial Species | MIC (µg/mL) |

| Streptococcus pneumoniae | 24.3[3] |

| Bacillus subtilis | 26.3[3] |

| Staphylococcus epidermidis | 22.8[3] |

| Escherichia coli | 20.6[3] |

| Proteus vulgaris | 19.6[3] |

| Klebsiella pneumoniae | 23.2[3] |

Mechanism of Action: Inhibition of the Fungal Folate Biosynthesis Pathway

This compound exerts its antifungal effect by targeting the folate biosynthesis pathway, which is essential for fungal survival. The simplified pathway is depicted below.

Caption: Fungal Folate Biosynthesis Pathway and Inhibition by this compound.

This compound acts as a competitive inhibitor of DHPS, preventing the condensation of dihydroneopterin triphosphate and pABA to form dihydropteroate. This blockade halts the downstream production of tetrahydrofolate, a crucial carrier of one-carbon units for the synthesis of essential biomolecules, ultimately leading to the cessation of fungal growth.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, based on the standardized procedures from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Fungal Strains and Culture Conditions

-

Fungal Isolates: Aspergillus fumigatus, Syncephalastrum racemosum, and Geotrichum candidum.

-

Culture Medium: Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA).

-

Incubation: Cultures are grown at 35°C for 5-7 days to promote adequate sporulation.

Inoculum Preparation

-

Fungal colonies are covered with sterile, preservative-free saline (0.85%).

-

The surface is gently probed with a sterile loop or swab to dislodge the conidia.

-

The resulting suspension is transferred to a sterile tube.

-

Heavy particles are allowed to settle for 3-5 minutes.

-

The upper homogenous suspension is transferred to a new sterile tube.

-

The conidial suspension is adjusted to a concentration of 0.5 x 10^5 to 5 x 10^5 CFU/mL using a spectrophotometer (reading the optical density at 530 nm) and confirmed by quantitative plating on PDA or SDA.

Broth Microdilution Assay

-

Test Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial twofold dilutions are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve final concentrations ranging from 0.03 to 64 µg/mL. The final DMSO concentration should not exceed 1% (v/v).

-

Assay Plate Preparation: 100 µL of each compound dilution is added to the wells of a 96-well microtiter plate.

-

Inoculation: 100 µL of the adjusted fungal inoculum is added to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 0.25 x 10^5 to 2.5 x 10^5 CFU/mL.

-

Controls: Each plate includes a growth control well (inoculum without compound) and a sterility control well (medium only).

-

Incubation: The plates are incubated at 35°C for 48-72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a complete inhibition of visible growth as observed with the naked eye or with the aid of a reading mirror.

Caption: A Representative Workflow for Antifungal Susceptibility Testing.

Conclusion and Future Directions

This compound demonstrates promising in vitro activity against a range of fungal pathogens, highlighting the potential of DHPS inhibitors as a valuable class of antifungal agents. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development in this area. Future studies should focus on expanding the antifungal spectrum of this compound to include a broader range of clinically important fungi, elucidating the potential for synergistic interactions with existing antifungal drugs, and evaluating its efficacy and safety in preclinical in vivo models of fungal infections. The continued exploration of DHPS inhibitors holds significant promise for addressing the growing challenge of antifungal drug resistance.

References

Dihydropteroate Synthase-IN-1: A Technical Guide to its Role in the Folate Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and fungi.[1] This pathway is responsible for the de novo synthesis of folate, an essential cofactor for the production of nucleic acids and certain amino acids.[1] Crucially, mammals do not possess the enzymatic machinery for de novo folate synthesis and instead obtain it from their diet. This metabolic distinction renders DHPS an attractive and selective target for the development of antimicrobial agents.[2] Dihydropteroate synthase-IN-1 (DHPS-IN-1), also identified as compound 5g in recent literature, is a potent inhibitor of DHPS with demonstrated antimicrobial and antifungal activities.[3][4] This technical guide provides an in-depth overview of DHPS-IN-1, its mechanism of action within the folate synthesis pathway, comprehensive quantitative data, and detailed experimental protocols for its study.

The Folate Synthesis Pathway and the Role of DHPS

The folate synthesis pathway is a multi-step process that begins with guanosine triphosphate (GTP) and ultimately produces tetrahydrofolate, the biologically active form of folate. DHPS catalyzes a key step in this pathway: the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5] This reaction is competitively inhibited by sulfonamide drugs, which are structural analogs of PABA.[6] DHPS-IN-1, a novel acrylamide-sulfisoxazole conjugate, also targets this crucial enzymatic step.[4]

Below is a diagram illustrating the core of the folate synthesis pathway and the point of inhibition by DHPS-IN-1.

Quantitative Data for this compound

The antimicrobial and antifungal efficacy of DHPS-IN-1 has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]

Antimicrobial Activity of DHPS-IN-1

| Microorganism | Strain | MIC (µg/mL)[3] |

| Streptococcus pneumoniae | N/A | 24.3 |

| Bacillus subtilis | N/A | 26.3 |

| Staphylococcus epidermidis | N/A | 22.8 |

| Escherichia coli | N/A | 20.6 |

| Proteus vulgaris | N/A | 19.6 |

| Klebsiella pneumoniae | N/A | 23.2 |

Antifungal Activity of DHPS-IN-1

| Microorganism | Strain | MIC (µg/mL)[3] |

| Aspergillus fumigatus | N/A | 21.6 |

| Syncephalastrum racemosum | N/A | 20.3 |

| Geotrichum candidum | N/A | 20.4 |

Experimental Protocols

Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay

While the primary literature for DHPS-IN-1 confirms its target via antagonism studies, a direct enzyme inhibition assay is crucial for detailed kinetic analysis.[4] The following is a generalized protocol for a continuous spectrophotometric assay adapted from the literature.[8] This assay couples the DHPS reaction to the dihydrofolate reductase (DHFR) reaction, where the oxidation of NADPH is monitored.

Materials:

-

Purified DHPS enzyme

-

Purified DHFR enzyme (from a suitable source, e.g., E. coli)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (PABA)

-

NADPH

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 10 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, a saturating concentration of DHFR, and NADPH.

-

Inhibitor Addition: Add varying concentrations of DHPS-IN-1 to the wells. Include a control with DMSO only.

-

Enzyme Addition: Add a fixed concentration of DHPS to each well.

-

Substrate Initiation: Initiate the reaction by adding a mixture of DHPPP and PABA.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The rate of NADPH oxidation is proportional to the DHPS activity.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot. Determine the IC50 value of DHPS-IN-1 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The following is a standard broth microdilution protocol for determining the MIC of DHPS-IN-1.[7][9]

Materials:

-

This compound

-

Bacterial and fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Serial Dilution of Inhibitor: Prepare a two-fold serial dilution of DHPS-IN-1 in the appropriate broth medium across the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the standardized inoculum to each well of the microplate. Include a positive control (microorganism with no inhibitor) and a negative control (broth only).

-

Incubation: Incubate the microplates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of DHPS-IN-1 at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This compound is a promising antimicrobial and antifungal agent that targets a well-validated enzyme in the essential folate synthesis pathway of microorganisms. The quantitative data presented herein demonstrates its potent activity against a range of pathogens. The detailed experimental protocols provide a framework for researchers to further investigate the inhibitory properties and potential therapeutic applications of this and similar compounds. The continued exploration of novel DHPS inhibitors is a critical strategy in the ongoing effort to combat antimicrobial resistance.

References

- 1. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. New acrylamide-sulfisoxazole conjugates as dihydropteroate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]

- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 7. integra-biosciences.com [integra-biosciences.com]

- 8. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dihydropteroate Synthase-IN-1 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria, fungi, and protozoa. This pathway is absent in mammals, who obtain folates from their diet, making DHPS an attractive target for the development of antimicrobial agents. Dihydropteroate synthase-IN-1 is a potent inhibitor of DHPS with demonstrated antimicrobial and antifungal activities.[1] These application notes provide a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound and other potential inhibitors against DHPS.

The described method is a continuous, coupled-enzyme spectrophotometric assay.[2] This assay measures the activity of DHPS by coupling the production of its product, dihydropteroate (DHP), to the oxidation of NADPH by dihydrofolate reductase (DHFR). The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, providing a direct measure of DHPS activity. This method is sensitive, reproducible, and amenable to a high-throughput format, making it suitable for screening chemical libraries for novel DHPS inhibitors.[2]

Signaling Pathway and Mechanism of Action

Dihydropteroate synthase catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate and pyrophosphate. DHPS inhibitors, such as sulfonamides and this compound, typically act as competitive inhibitors of pABA, binding to the active site of the enzyme and preventing the synthesis of dihydropteroate. This, in turn, disrupts the folate synthesis pathway, leading to a depletion of essential downstream metabolites and ultimately inhibiting microbial growth.

Figure 1: Inhibition of the Dihydropteroate Synthase Pathway.

Experimental Protocols

Coupled Spectrophotometric Assay for DHPS Inhibition

This protocol outlines the procedure for determining the inhibitory activity of this compound against DHPS.

Materials and Reagents:

-

Enzymes:

-

Recombinant Dihydropteroate Synthase (DHPS)

-

Recombinant Dihydrofolate Reductase (DHFR)

-

-

Substrates and Cofactors:

-

p-Aminobenzoic acid (pABA)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

-

Inhibitor:

-

This compound

-

-

Buffer:

-

Equipment:

-

UV-visible spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

-

Temperature-controlled cuvette holder or plate reader (37°C).

-

Standard laboratory pipettes and consumables.

-

Experimental Workflow:

Figure 2: Experimental Workflow for the DHPS Inhibition Assay.

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of pABA, DHPP, NADPH, and this compound in a suitable solvent (e.g., DMSO for the inhibitor, water or buffer for others) and store them at -20°C or -80°C.

-

On the day of the experiment, thaw all reagents and keep them on ice.

-

Prepare a working solution of the assay buffer and bring it to the assay temperature (e.g., 37°C).

-

Prepare serial dilutions of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1-2% to avoid enzyme inhibition.

-

-

Assay Setup (for a 96-well plate format, 200 µL final volume):

-

Prepare a master mix containing the assay buffer, DHFR (in excess, e.g., 1-2 units/mL), NADPH (e.g., 100-200 µM), and pABA (at its Km value or a fixed saturating concentration, e.g., 5-50 µM).

-

To each well of a clear, flat-bottom 96-well plate, add the appropriate volume of the this compound dilution or the vehicle control.

-

Add the master mix to each well.

-

Include control wells:

-

No inhibitor control: Contains all reaction components except the inhibitor (vehicle only). This represents 100% enzyme activity.

-

No DHPS control: Contains all components except DHPS. This serves as a background control for non-enzymatic NADPH oxidation.

-

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

Initiate the reaction by adding a mixture of DHPS (at a final concentration that gives a linear rate of absorbance change, e.g., 5-10 nM) and DHPP (at its Km value or a fixed saturating concentration, e.g., 5-20 µM).[3]

-

Immediately start monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each well by determining the slope of the linear portion of the absorbance versus time curve. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

-

Subtract the rate of the "no DHPS" control from all other rates to correct for background NADPH oxidation.

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of No Inhibitor Control)] * 100

-

Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of DHPS activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Data Presentation

The inhibitory activity of this compound is summarized by its half-maximal inhibitory concentration (IC₅₀) value. For a comprehensive characterization, it is also valuable to determine the minimum inhibitory concentrations (MICs) against various microbial strains.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species/Enzyme | Value |

| IC₅₀ | Purified DHPS Enzyme | To be determined experimentally |

| MIC | Streptococcus pneumoniae | 24.3 µg/mL[1] |

| Bacillus subtilis | 26.3 µg/mL[1] | |

| Staphylococcus epidermidis | 22.8 µg/mL[1] | |

| Escherichia coli | 20.6 µg/mL[1] | |

| Proteus vulgaris | 19.6 µg/mL[1] | |

| Klebsiella pneumoniae | 23.2 µg/mL[1] | |

| Aspergillus fumigatus | 21.6 µg/mL[1] | |

| Syncephalastrum racemosum | 20.3 µg/mL[1] | |

| Geotrichum candidum | 20.4 µg/mL[1] |

Note: The IC₅₀ value against the purified enzyme provides a direct measure of the compound's potency at the molecular target, while MIC values reflect its efficacy in a cellular context, which is influenced by factors such as cell permeability and efflux.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assay of Dihydropteroate Synthase-IN-1 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and fungi.[1][2][3] This pathway is responsible for the de novo synthesis of folate, a vitamin essential for the production of nucleotides and certain amino acids.[4][5] Since mammals obtain folate from their diet and lack the DHPS enzyme, it represents an attractive target for the development of antimicrobial agents.[1][2][3] Dihydropteroate synthase-IN-1 (DHPS-IN-1) is a potent inhibitor of DHPS, exhibiting both antimicrobial and antifungal properties.[6] These application notes provide a detailed protocol for a cell-based assay to determine the activity of DHPS-IN-1 against Dihydropteroate synthase in a cellular environment.

The described method utilizes permeabilized microbial cells, allowing for the direct measurement of intracellular DHPS activity via a coupled-enzyme spectrophotometric assay. This approach offers a more physiologically relevant assessment of inhibitor potency compared to traditional enzyme-only assays by considering factors such as cell permeability.

Signaling Pathway and Inhibition Mechanism

Dihydropteroate synthase catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[1][7] This is a key step in the folate synthesis pathway. DHPS-IN-1 acts as a competitive inhibitor of DHPS, likely by binding to the active site and preventing the binding of its natural substrates.[8][9] The inhibition of DHPS disrupts the folate pathway, leading to a depletion of essential metabolites and ultimately inhibiting microbial growth.

Caption: Folate biosynthesis pathway and DHPS inhibition.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against a panel of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Streptococcus pneumoniae | Bacterium | 24.3 |

| Bacillus subtilis | Bacterium | 26.3 |

| Staphylococcus epidermidis | Bacterium | 22.8 |

| Escherichia coli | Bacterium | 20.6 |

| Proteus vulgaris | Bacterium | 19.6 |

| Klebsiella pneumoniae | Bacterium | 23.2 |

| Aspergillus fumigatus | Fungus | 21.6 |

| Syncephalastrum racemosum | Fungus | 20.3 |

| Geotrichum candidum | Fungus | 20.4 |

Data sourced from MedchemExpress.[6]

Experimental Protocols

This protocol describes a cell-based assay using permeabilized Escherichia coli to measure the inhibitory activity of this compound. The principle relies on a coupled enzyme reaction where the product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH concentration is monitored spectrophotometrically at 340 nm.[10][11]

Materials and Reagents

-

Bacterial Strain: Escherichia coli (e.g., ATCC 25922 or a suitable laboratory strain)

-

Growth Medium: Luria-Bertani (LB) broth

-

This compound: Stock solution in DMSO

-

Permeabilization Buffer: 100 mM Tris-HCl (pH 8.0) containing 10 mM EDTA and 0.1% (v/v) Triton X-100

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂

-

Substrates:

-

6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (pABA)

-

-

Coupling Enzyme System:

-

Dihydrofolate reductase (DHFR) from E. coli

-

β-Nicotinamide adenine dinucleotide phosphate (NADPH)

-

-

Control Inhibitor: Sulfamethoxazole

-

Equipment:

-

Spectrophotometer (plate reader compatible)

-

Centrifuge

-

Incubator

-

96-well microplates (UV-transparent)

-

Experimental Workflow

Caption: Cell-based assay workflow for DHPS activity.

Step-by-Step Protocol

1. Bacterial Cell Culture:

-

Inoculate a single colony of E. coli into 5 mL of LB broth.

-

Incubate overnight at 37°C with shaking.

-

The following day, dilute the overnight culture 1:100 into fresh LB broth.

-

Incubate at 37°C with shaking until the culture reaches mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).

2. Cell Preparation and Permeabilization:

-

Harvest the bacterial cells by centrifugation at 4000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet with 10 mL of ice-cold Assay Buffer.

-

Centrifuge again and resuspend the cell pellet in Permeabilization Buffer to an OD₆₀₀ of 1.0.

-

Incubate the cell suspension at room temperature for 15 minutes to allow for permeabilization.

-

Wash the permeabilized cells twice with Assay Buffer to remove the permeabilization reagents.

-

Resuspend the final cell pellet in Assay Buffer to an OD₆₀₀ of 1.0.

3. Assay Protocol:

-

Prepare serial dilutions of this compound and the control inhibitor (sulfamethoxazole) in Assay Buffer in a 96-well plate. Include a no-inhibitor control (vehicle control, e.g., DMSO).

-

Add 20 µL of the permeabilized E. coli suspension to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Prepare a reaction master mix containing:

-

pABA (final concentration 200 µM)

-

DHPPP (final concentration 50 µM)

-

DHFR (final concentration 1 unit/mL)

-

NADPH (final concentration 200 µM)

-

-

Initiate the reaction by adding 180 µL of the reaction master mix to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Monitor the decrease in absorbance at 340 nm every minute for 30 minutes.

4. Data Analysis:

-

Calculate the rate of NADPH oxidation (decrease in OD₃₄₀/min) for each well.

-

Determine the percentage of DHPS inhibition for each concentration of this compound using the following formula:

% Inhibition = [1 - (Rate with inhibitor / Rate of vehicle control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of DHPS activity) by fitting the data to a dose-response curve.

Conclusion

This cell-based assay provides a robust and physiologically relevant method for evaluating the activity of this compound and other potential DHPS inhibitors. By utilizing permeabilized cells, this protocol accounts for the initial barrier of the cell envelope, offering a more accurate prediction of a compound's potential antimicrobial efficacy. This assay is suitable for high-throughput screening and detailed kinetic analysis of DHPS inhibitors in a cellular context.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzyme encapsulation in permeabilized Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flow Cytometry, Methanol Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]

- 4. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]

- 7. Easy and Efficient Permeabilization of Cyanobacteria for in vivo Enzyme Assays Using B-PER - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 10. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Molecular Docking Simulation of Dihydropteroate Synthase with IN-1, a Novel Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and fungi.[1][2] This pathway is responsible for producing tetrahydrofolate, a precursor essential for the synthesis of nucleic acids and certain amino acids.[3][4] Since mammals obtain folate from their diet and lack the DHPS enzyme, it represents an ideal target for selective antimicrobial agents.[3][5] The sulfonamide class of antibiotics, which competitively inhibit DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA), has been a cornerstone of antimicrobial therapy for decades.[6][7] However, the extensive use of these drugs has led to widespread bacterial resistance, diminishing their clinical efficacy and necessitating the discovery of novel inhibitors.[7][8]

Molecular docking is a powerful computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor).[9][10] This in silico approach accelerates the identification of potential drug candidates by simulating the interaction at the molecular level, thereby reducing the time and cost associated with traditional high-throughput screening. This application note details the protocol for a molecular docking simulation of a novel inhibitor, Dihydropteroate synthase-IN-1 (DHPS-IN-1), with the DHPS enzyme. It provides a workflow, representative data, and analysis guidelines for researchers in the field of antimicrobial drug development.

Folate Biosynthesis Pathway and DHPS Inhibition

The enzyme DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[3][11] This is a vital step in the de novo synthesis of folate.[3] Inhibitors like DHPS-IN-1 are designed to block the active site of DHPS, thereby halting the pathway and preventing bacterial proliferation.[5]

Caption: Inhibition of the bacterial folate synthesis pathway by DHPS-IN-1.

Experimental Protocols: Molecular Docking Simulation

This protocol outlines a generalized procedure for docking DHPS-IN-1 to the DHPS enzyme using common molecular modeling software such as AutoDock, Glide, or DOCK.[9][12]

1. Preparation of the Receptor (DHPS)

-

1.1. Structure Retrieval: Obtain the 3D crystal structure of Dihydropteroate synthase from a protein database like the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a known inhibitor or substrate analog.

-

1.2. Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[10]

-

1.3. Protonation and Repair: Add polar hydrogen atoms to the protein structure. Check for and repair any missing side-chain atoms or residues.

-

1.4. Charge Assignment: Assign partial atomic charges using a standard force field (e.g., Gasteiger charges).[13] The prepared protein file is saved in a suitable format (e.g., PDBQT for AutoDock).

2. Preparation of the Ligand (DHPS-IN-1)

-

2.1. Structure Generation: Obtain the 2D structure of DHPS-IN-1 (also known as compound 5g) from a chemical database like PubChem or MedchemExpress.[14]

-

2.2. 3D Conversion and Optimization: Convert the 2D structure to a 3D conformation. Perform an energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy, stable conformation.[13]

-

2.3. Charge and Torsion Assignment: Assign Gasteiger partial charges. Define the rotatable bonds (torsions) of the ligand to allow for conformational flexibility during the docking process. Save the prepared ligand file in the appropriate format (e.g., PDBQT).

3. Grid Generation and Active Site Definition

-

3.1. Binding Site Identification: Identify the active site of DHPS. This is typically the pABA binding pocket, which can be located based on the position of the co-crystallized ligand in the original PDB file or through literature review.[10][15]

-

3.2. Grid Box Setup: Define a 3D grid box that encompasses the entire binding pocket. The grid box defines the search space for the ligand docking. The size and center of the grid must be large enough to allow the ligand to move and rotate freely within the active site.[16]

-

3.3. Map Generation: Pre-calculate grid maps for various atom types. These maps store the potential energy of interaction and are used by the docking algorithm to rapidly score ligand poses.[17]

4. Execution of Molecular Docking

-

4.1. Algorithm Selection: Choose a suitable docking algorithm. Lamarckian Genetic Algorithm (LGA) is a commonly used and robust algorithm available in programs like AutoDock.[18]

-

4.2. Docking Parameter Setup: Configure the docking parameters, including the number of docking runs (e.g., 100), population size, and the maximum number of energy evaluations.

-

4.3. Run Simulation: Execute the docking simulation using the prepared receptor, ligand, and grid parameter files. The program will generate multiple possible binding poses (conformations) of the ligand in the receptor's active site, each with a corresponding binding energy score.[18]

5. Analysis of Results

-

5.1. Pose Clustering: Group the resulting docking poses based on their conformational similarity (e.g., using a root-mean-square deviation (RMSD) cutoff of 2.0 Å).[17]

-

5.2. Binding Energy Evaluation: Analyze the predicted binding energies for each cluster. The lowest binding energy generally corresponds to the most favorable binding pose.[19]

-

5.3. Visualization and Interaction Analysis: Visualize the top-ranked (lowest energy) binding pose in a molecular graphics viewer (e.g., PyMOL, Chimera). Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between DHPS-IN-1 and the amino acid residues in the DHPS active site.

Molecular Docking Workflow

The following diagram illustrates the key steps in the molecular docking protocol.

Caption: A streamlined workflow for the molecular docking of DHPS-IN-1.

Results and Data Presentation

The efficacy of a potential inhibitor is determined by both its biological activity and its predicted binding affinity from simulation.

Antimicrobial and Antifungal Activity

DHPS-IN-1 has demonstrated potent antimicrobial and antifungal activities. The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's effectiveness.[14]

| Table 1: In Vitro Activity of DHPS-IN-1 | |

| Organism | MIC (µg/mL) [14] |

| S. pneumoniae | 24.3 |

| B. subtilis | 26.3 |

| S. epidermidis | 22.8 |

| E. coli | 20.6 |

| P. vulgaris | 19.6 |

| K. pneumonia | 23.2 |

| A. fumigates (Fungus) | 21.6 |

| S. racemosum (Fungus) | 20.3 |

| G. candidum (Fungus) | 20.4 |

Molecular Docking Simulation Data

The results from a molecular docking simulation provide quantitative estimates of binding affinity. Lower binding energy values indicate a more stable and favorable protein-ligand interaction. The binding energy can be used to estimate the inhibition constant (Ki).

| Table 2: Representative Molecular Docking Results for DHPS-IN-1 | ||

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | A strong negative value suggests favorable and stable binding. |

| Estimated Inhibition Constant (Ki) (µM) | 2.1 | Predicts potent inhibition at the micromolar level. |

| Interacting Residues | Arg52, Asp84, Lys174 | Key amino acids in the active site forming hydrogen bonds with the inhibitor.[20] |

| Interaction Types | Hydrogen Bonding, Hydrophobic Interactions | Indicates a combination of forces stabilizing the ligand in the binding pocket. |

Note: The data in Table 2 are representative values for a potent inhibitor and serve as an illustrative example of typical docking simulation output.

Discussion

The docking results suggest that DHPS-IN-1 forms a stable complex within the active site of the Dihydropteroate synthase enzyme, with a predicted binding energy of -8.5 kcal/mol. This strong binding affinity is consistent with the low micromolar estimated inhibition constant (Ki) and corroborates the potent antimicrobial activity observed in vitro (Table 1).

Visualization of the top-ranked pose reveals that the inhibitor's potency likely stems from key interactions with specific amino acid residues. For example, hydrogen bonds with residues such as Arg52 and Asp84, which are known to be critical for substrate recognition, would effectively block the natural substrate (pABA) from binding.[20] These computational predictions provide a molecular basis for the observed activity of DHPS-IN-1 and offer a valuable starting point for further lead optimization. Future studies could focus on synthesizing analogs of DHPS-IN-1 to enhance these key interactions, potentially leading to inhibitors with even greater potency and improved pharmacological profiles.

References

- 1. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydropteroate Synthase [pdb101.rcsb.org]

- 4. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]

- 5. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 6. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Overview of DOCK [dock.compbio.ucsf.edu]

- 10. Molecular docking in organic, inorganic, and hybrid systems: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]

- 12. Validation of molecular docking programs for virtual screening against dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. sites.ualberta.ca [sites.ualberta.ca]

- 18. m.youtube.com [m.youtube.com]

- 19. Absolute Binding Free Energies with OneOPES - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing Dihydropteroate Synthase-IN-1 in Animal Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many bacteria and some lower eukaryotes. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS a validated and attractive target for antimicrobial agents. Unlike bacteria, mammals obtain folate from their diet, rendering DHPS inhibitors selectively toxic to microorganisms. Dihydropteroate synthase-IN-1 is a potent inhibitor of DHPS with demonstrated in vitro antimicrobial and antifungal activities. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in relevant animal infection models, a crucial step in the drug development pipeline to assess in vivo efficacy, pharmacokinetics, and safety.

Mechanism of Action

This compound, like other DHPS inhibitors, acts as a competitive inhibitor of the enzyme's natural substrate, para-aminobenzoic acid (pABA). By binding to the active site of DHPS, it prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), a crucial step in the synthesis of dihydropteroate. This blockade of the folate pathway ultimately leads to the cessation of bacterial growth and replication.

Caption: Signaling pathway of Dihydropteroate synthase (DHPS) and its inhibition by this compound.

In Vitro Activity of this compound

Prior to in vivo studies, the in vitro activity of this compound against a panel of relevant pathogens should be thoroughly characterized. The minimum inhibitory concentration (MIC) is a key parameter to determine the baseline potency of the compound.

| Organism | MIC (µg/mL) [1] |

| Streptococcus pneumoniae | 24.3 |

| Bacillus subtilis | 26.3 |

| Staphylococcus epidermidis | 22.8 |

| Escherichia coli | 20.6 |

| Proteus vulgaris | 19.6 |

| Klebsiella pneumoniae | 23.2 |

| Aspergillus fumigatus | 21.6 |

| Syncephalastrum racemosum | 20.3 |

| Geotrichum candidum | 20.4 |

Preclinical Evaluation Workflow

A structured workflow is essential for the systematic evaluation of this compound in animal models. This workflow typically includes pharmacokinetics and pharmacodynamics (PK/PD) studies, model selection, and efficacy testing.

Caption: A typical workflow for the preclinical evaluation of a novel antimicrobial agent.

Experimental Protocols

The following are detailed, representative protocols for the in vivo evaluation of this compound. These protocols should be adapted based on the specific pathogen, infection model, and institutional guidelines.

Protocol 1: Murine Thigh Infection Model

This model is widely used to assess the in vivo efficacy of antimicrobial agents against localized bacterial infections.

1. Animal Model:

-

Species: Female BALB/c mice (or other appropriate strain), 6-8 weeks old.

-

Acclimatization: Acclimatize animals for at least 7 days before the experiment.

-

Immunosuppression (Optional): To establish a robust infection, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).

2. Bacterial Strain and Inoculum Preparation:

-

Select a relevant bacterial strain with a known MIC for this compound (e.g., Staphylococcus aureus, Escherichia coli).

-

Grow the bacterial culture to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth).

-

Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).

3. Infection Procedure:

-

Anesthetize the mice.

-

Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

4. Treatment:

-

Initiate treatment at a predetermined time post-infection (e.g., 2 hours).

-

Administer this compound via a clinically relevant route (e.g., intravenous, oral gavage).

-

Include a vehicle control group and a positive control group (an antibiotic with known efficacy against the test organism).

-

The dose and frequency of administration should be informed by preliminary pharmacokinetic studies.

5. Efficacy Assessment:

-

At a specified time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

-

Aseptically dissect the infected thigh muscle.

-

Homogenize the tissue in sterile PBS.

-

Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/g of tissue).

6. Data Analysis:

-

Compare the bacterial load in the treated groups to the vehicle control group.

-

A statistically significant reduction in bacterial load indicates in vivo efficacy.

Protocol 2: Murine Systemic Infection (Sepsis) Model

This model is used to evaluate the efficacy of antimicrobial agents against life-threatening systemic infections.

1. Animal Model:

-

Species: Male or female CD-1 mice (or other appropriate strain), 6-8 weeks old.

-

Acclimatization: Acclimatize animals for at least 7 days.

2. Bacterial Strain and Inoculum Preparation:

-

Prepare the bacterial inoculum as described in Protocol 1. The concentration will need to be optimized to induce a lethal infection within a defined timeframe (e.g., LD50 determination).

3. Infection Procedure:

-

Inject a defined lethal dose (e.g., LD90-100) of the bacterial suspension intraperitoneally (IP).

4. Treatment:

-

Initiate treatment at a predetermined time post-infection (e.g., 1 hour).

-

Administer this compound, vehicle control, and positive control antibiotic as described in Protocol 1.

5. Efficacy Assessment:

-

Monitor the survival of the mice over a defined period (e.g., 7 days).

-

Record the time to death for each animal.

6. Data Analysis:

-

Generate Kaplan-Meier survival curves.

-

Compare the survival rates between the treated and control groups using a statistical test such as the log-rank test. A significant increase in survival indicates efficacy.

Pharmacokinetic Studies

Prior to efficacy studies, it is crucial to understand the pharmacokinetic profile of this compound in the selected animal model.

Protocol 3: Single-Dose Pharmacokinetic Study in Mice

1. Animal Model:

-

Species: Healthy male or female mice of the same strain to be used in efficacy studies.

2. Drug Administration:

-

Administer a single dose of this compound via the intended route of administration (e.g., intravenous bolus, oral gavage).

3. Sample Collection:

-

Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Process the blood to obtain plasma and store frozen until analysis.

4. Bioanalysis:

-

Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

5. Pharmacokinetic Parameter Calculation:

-

Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data.

| Pharmacokinetic Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

Concluding Remarks

The successful translation of a promising in vitro inhibitor like this compound into a clinical candidate relies heavily on rigorous and well-designed in vivo studies. The protocols and data presentation formats outlined in these application notes provide a framework for the systematic evaluation of this and other novel DHPS inhibitors in animal infection models. Careful consideration of the animal model, bacterial pathogen, and pharmacokinetic properties of the compound will be paramount to generating meaningful and translatable data for future drug development efforts.

References

Application Notes and Protocols for In vivo Studies of Dihydropteroate Synthase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and fungi.[1][2][3] Its absence in mammals makes it an attractive target for antimicrobial agents.[4] Dihydropteroate synthase-IN-1 (DHPS-IN-1), also identified as compound 5g, is a potent inhibitor of DHPS, exhibiting both antimicrobial and antifungal activities.[5][6][7] Furthermore, it has been noted to inhibit cytochrome P450 and has potential applications as a diagnostic radio-imaging material.[5]

This document provides detailed application notes and protocols for the investigation of DHPS-IN-1 in in vivo studies. A significant challenge in the in vivo application of many small molecule inhibitors is their low aqueous solubility, a common characteristic of compounds in this class. While specific solubility data for DHPS-IN-1 is not publicly available, the following protocols offer a systematic approach to determine its solubility, formulate a suitable vehicle for administration, and conduct preliminary in vivo assessments.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of DHPS-IN-1 is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₃N₅O₄S₂ | MedchemExpress |

| Molecular Weight | 449.55 g/mol | CymitQuimica |

| CAS Number | 2418026-70-5 | MedchemExpress |

| Appearance | Solid | CymitQuimica |

Solubility Determination Protocol

The first critical step for successful in vivo studies is to determine the solubility of DHPS-IN-1 in various pharmaceutically acceptable vehicles. This will inform the selection of an appropriate formulation for administration.

Objective: To determine the solubility of DHPS-IN-1 in a panel of common solvents and vehicles used for in vivo research.

Materials:

-

This compound

-

A panel of solvents (e.g., DMSO, Ethanol, PEG400, Propylene Glycol, Saline, Water)

-

Vortex mixer

-

Centrifuge

-

HPLC or other suitable analytical method for quantification

Protocol:

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of DHPS-IN-1 in 100% DMSO.

-

Solubility Screening:

-

Add an excess amount of DHPS-IN-1 to a known volume of each test solvent (e.g., 1 mg to 100 µL).

-

Vortex the mixture vigorously for 2 minutes.

-

Sonicate the mixture for 10 minutes.

-

Equilibrate the mixture at room temperature for 2 hours.

-